molecular formula C13H24N2O3 B8115203 TCO-PEG1-amine

TCO-PEG1-amine

Cat. No.: B8115203
M. Wt: 256.34 g/mol
InChI Key: XSQPNTGHTKIODW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The process often employs coupling reagents such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of TCO-PEG1-amine involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: TCO-PEG1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TCO-PEG1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TCO-PEG1-amine primarily involves its participation in bioorthogonal reactions. The trans-cyclooctene moiety reacts with tetrazines through an inverse electron demand Diels-Alder reaction, forming stable cycloadducts. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for in vivo applications .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c14-8-10-17-11-9-15-13(16)18-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQPNTGHTKIODW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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